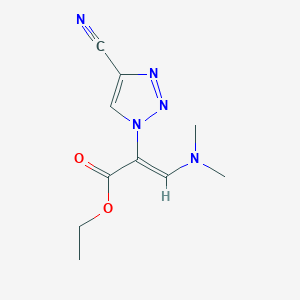
3-(2-Methoxyphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: t-Butyl perbenzoate or peracetate in the presence of copper catalysts.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) in acetonitrile/water.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol: Similar structure with a fluorine substituent.
3-(2-Bromobenzyloxy)azetidin-2-ones: Used as intermediates in the synthesis of azetidin-2,3-diones.
3-(2-Methoxyphenyl)azetidin-2-one: Another azetidine derivative with different substitution patterns.
Uniqueness
3-(2-Methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and may influence its interaction with biological targets.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
JTFCJYMFLUIYPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


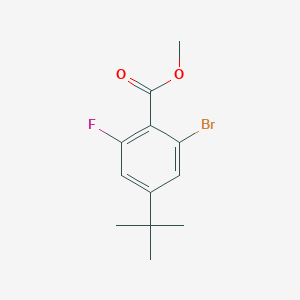
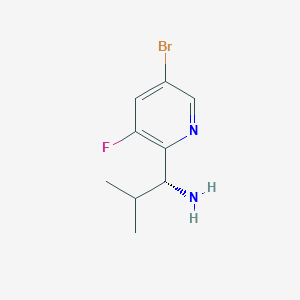
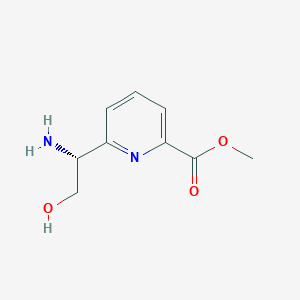
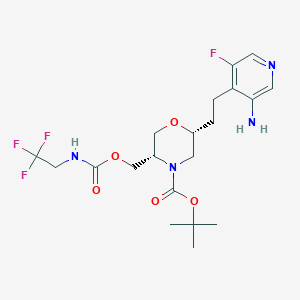
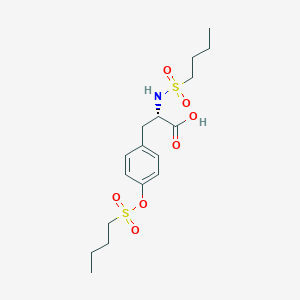
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)


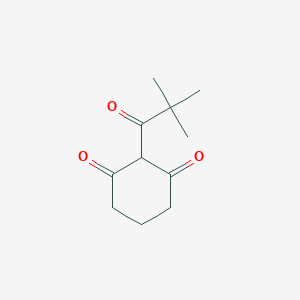

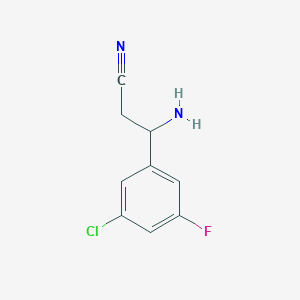
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
